

Spectroscopic Profile of 2,3-Dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dimethoxybenzoic acid*

Cat. No.: *B075254*

[Get Quote](#)

Introduction

2,3-Dimethoxybenzoic acid, also known as o-Veratric acid, is an organic compound with the chemical formula $C_9H_{10}O_4$ and a molecular weight of 182.1733 g/mol .^{[1][2]} Its CAS Registry Number is 1521-38-6.^{[1][2]} This document provides a comprehensive overview of its spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. The experimental protocols for obtaining this data are also detailed.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for **2,3-Dimethoxybenzoic acid** in a structured format.

Infrared (IR) Spectroscopy

The infrared spectrum of **2,3-Dimethoxybenzoic acid** reveals characteristic absorption bands corresponding to its functional groups. While a complete peak list is not readily available in the cited sources, the expected absorptions are summarized in the table below. The solid-state spectrum can be obtained using techniques such as preparing a KBr pellet or as a Nujol mull.
^[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
~1270, ~1080	Strong	C-O stretch (Aryl ether)
2850-3000	Medium	C-H stretch (Methoxy groups)
~3000	Medium	C-H stretch (Aromatic ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **2,3-Dimethoxybenzoic acid**. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1.2.1: ¹H NMR Spectroscopic Data for **2,3-Dimethoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	Singlet	1H	-COOH
~7.6	Doublet of doublets	1H	Ar-H
~7.1	Triplet	1H	Ar-H
~7.0	Doublet of doublets	1H	Ar-H
~3.9	Singlet	3H	-OCH ₃
~3.8	Singlet	3H	-OCH ₃

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 1.2.2: ¹³C NMR Spectroscopic Data for **2,3-Dimethoxybenzoic acid**

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carboxylic acid)
~152	Ar-C-O
~147	Ar-C-O
~125	Ar-C
~124	Ar-CH
~120	Ar-CH
~115	Ar-CH
~61	-OCH ₃
~56	-OCH ₃

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments are recommended.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2,3-Dimethoxybenzoic acid** results in a molecular ion peak and several characteristic fragment ions.

Table 1.3.1: Mass Spectrometry Data for **2,3-Dimethoxybenzoic acid**[4]

m/z	Relative Intensity (%)	Assignment
182	99.99	[M] ⁺ (Molecular ion)
167	-	[M-CH ₃] ⁺
149	38.20	[M-CH ₃ -H ₂ O] ⁺
137	30.50	-
109	36.60	-
107	74.50	-

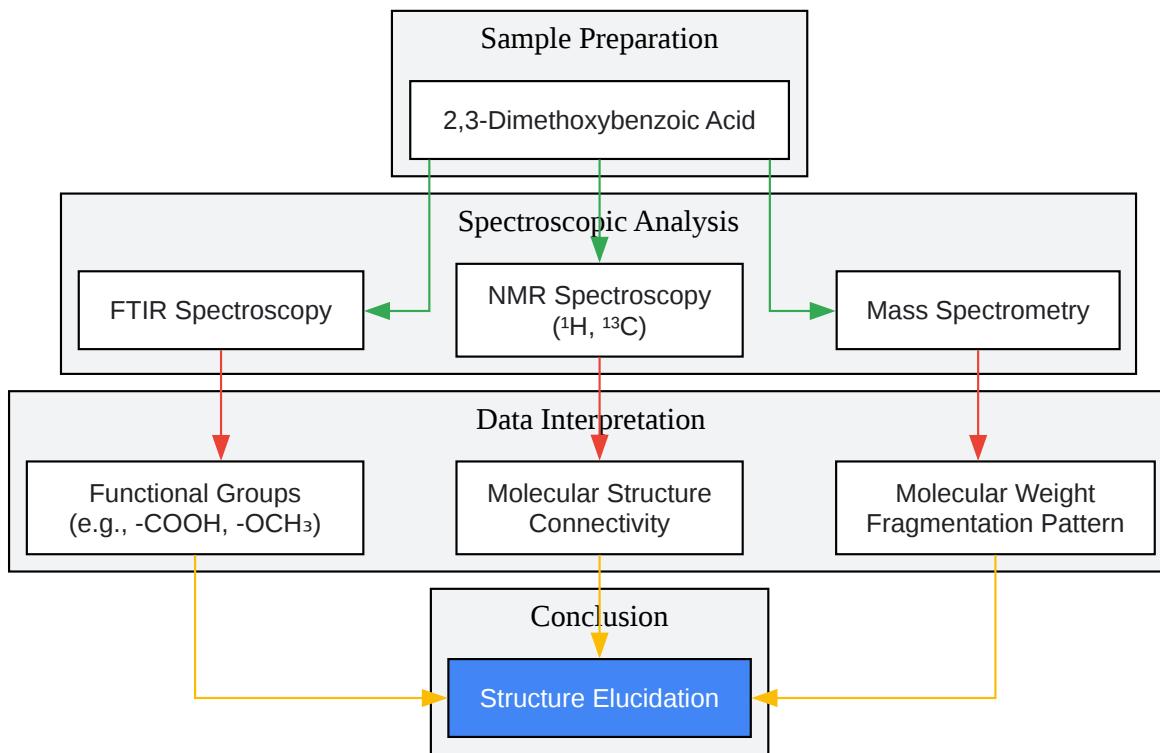
Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind a mixture of 1-2 mg of **2,3-Dimethoxybenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample holder.
- Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol


- Sample Preparation: Dissolve 5-20 mg of **2,3-Dimethoxybenzoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
- Data Acquisition: Set the appropriate acquisition parameters for ^1H and ^{13}C NMR experiments and acquire the data. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of **2,3-Dimethoxybenzoic acid** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An ion detector records the abundance of each ion at a specific m/z value.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,3-Dimethoxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethoxybenzoic acid [webbook.nist.gov]
- 2. 2,3-Dimethoxybenzoic acid [webbook.nist.gov]
- 3. rsc.org [rsc.org]

- 4. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075254#spectroscopic-data-of-2-3-dimethoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com